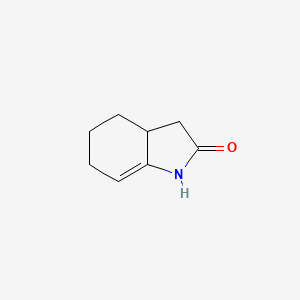
1,3,3a,4,5,6-Hexahydro-2h-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: is a heterocyclic organic compound that belongs to the indole family. This compound is characterized by a six-membered ring fused to a five-membered nitrogen-containing ring. It is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be synthesized through several methods, including:
Cyclization of Amino Ketones: One common method involves the cyclization of amino ketones under acidic or basic conditions. This reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Reduction of Indole Derivatives: Another method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3,3a,4,5,6-Hexahydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3,3a,4-Tetrahydro-2H-indol-2-one: This compound has a similar structure but lacks the additional hydrogen atoms, making it less saturated.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another similar compound with a different ring structure, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and applications.
Propiedades
Número CAS |
1438-97-7 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1,3,3a,4,5,6-hexahydroindol-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h4,6H,1-3,5H2,(H,9,10) |
Clave InChI |
XYOTVNLEVSFRRG-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2C(C1)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


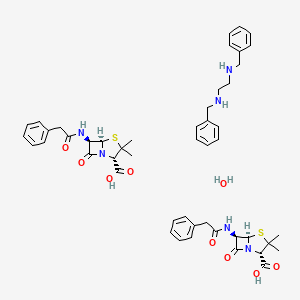
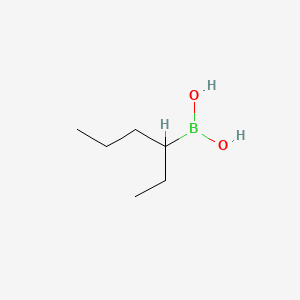
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
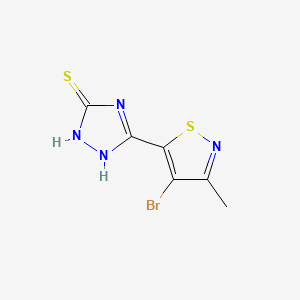

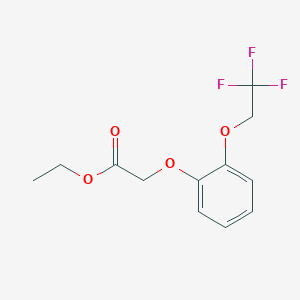
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
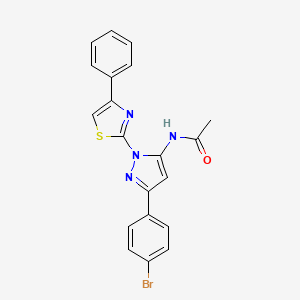

![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
